molecular formula C10H16O4 B011984 Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate CAS No. 107260-09-3

Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate

Cat. No. B011984
CAS RN: 107260-09-3
M. Wt: 200.23 g/mol
InChI Key: AWHZPZDORPCEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate, also known as EMDFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMDFC is a cyclic ester that can be synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is not well understood. However, studies have shown that it can interact with biological molecules such as enzymes and receptors. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. It has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can result in improved cognitive function and memory. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has several advantages for lab experiments. It is easy to synthesize using a simple and efficient method. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is also stable and can be stored for long periods without degradation. However, Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is also relatively expensive compared to other chemical compounds.

Future Directions

There are several future directions for research on Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate. One area of research could be to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate could also be studied as a potential building block for the synthesis of new biologically active molecules. Another area of research could be to study the mechanism of action of Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate in more detail to better understand its biochemical and physiological effects.
In conclusion, Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate can be synthesized using a simple and efficient method that involves the reaction of ethyl 2-oxo-4-phenylbutyrate with ethyl vinyl ether in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds smoothly at room temperature and yields Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate in high purity and yield.

Scientific Research Applications

Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has potential applications in various fields of scientific research. It has been studied as a potential building block for the synthesis of biologically active molecules. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has also been used as a ligand in coordination chemistry and as a starting material for the synthesis of chiral compounds.

properties

CAS RN

107260-09-3

Product Name

Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate

InChI

InChI=1S/C10H16O4/c1-4-12-9-6-8(7(3)14-9)10(11)13-5-2/h9H,4-6H2,1-3H3

InChI Key

AWHZPZDORPCEKG-UHFFFAOYSA-N

SMILES

CCOC1CC(=C(O1)C)C(=O)OCC

Canonical SMILES

CCOC1CC(=C(O1)C)C(=O)OCC

synonyms

3-Furancarboxylicacid,5-ethoxy-4,5-dihydro-2-methyl-,ethylester(9CI)

Origin of Product

United States

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